molecular formula C7H6N4O2 B13505330 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid

Cat. No.: B13505330
M. Wt: 178.15 g/mol
InChI Key: HQCDXGYYOPOOON-UHFFFAOYSA-N
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Description

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a carboxylic acid group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diazo compound, followed by cyclization to form the triazole ring. The carboxylic acid group can be introduced through subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to achieving scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

1-methyltriazolo[4,5-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c1-11-6-4(7(12)13)2-8-3-5(6)9-10-11/h2-3H,1H3,(H,12,13)

InChI Key

HQCDXGYYOPOOON-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2C(=O)O)N=N1

Origin of Product

United States

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